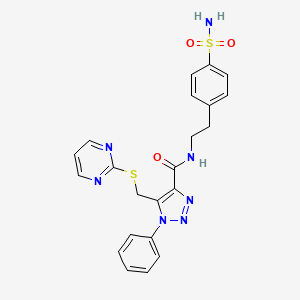

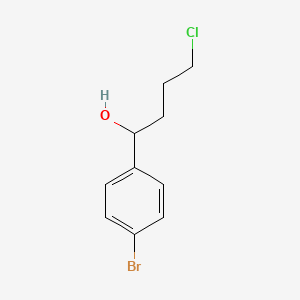

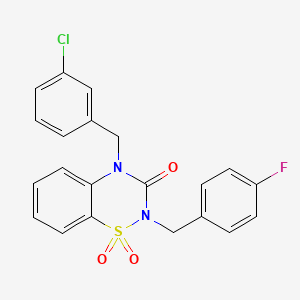

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethylaniline and 4-(Dimethylamino)benzaldehyde are organic compounds that contain amine and aldehyde moieties. They are used in various applications such as the production of dyes , and as acid-absorbing bases .

Synthesis Analysis

Dimethylaniline is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . Similarly, it can also be prepared using dimethyl ether as the methylating agent .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic methods . For instance, Nuclear Magnetic Resonance (NMR) provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .Chemical Reactions Analysis

Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .Physical And Chemical Properties Analysis

Dimethylaniline is a colorless liquid when pure, but commercial samples are often yellow . It has a molar mass of 121.183 g·mol −1, a density of 0.956 g/mL, and a boiling point of 194 °C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Naphthyridines

The compound has been used in the synthesis of naphthyridines, a class of compounds with various applications in chemical research (Balogh, Hermecz, Simon, & Pusztay, 2009).

Formation of Nitrogen Bridgehead Compounds

It's involved in the synthesis of benzimidazolo[2,1-f][1,6]naphthyridine derivatives, showcasing its role in creating complex molecular structures (Tóth, Kovács, Balogh, & Hermecz, 1991).

Cytotoxic Activity

Studies have used derivatives of this compound to test for cytotoxic activity against various cancer cell lines, highlighting its potential in medicinal chemistry research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Photochemical Studies

Its derivatives have been explored in photochemical dimerization studies, which can be crucial for understanding light-induced chemical reactions (Taylor & Kan, 1963).

Frustrated Lewis Pairs

The compound has been utilized in the formation of intramolecular pyridine-based frustrated Lewis pairs, relevant in the study of molecular interactions and reactivity (Körte, Warner, Vishnevskiy, Neumann, Stammler, & Mitzel, 2015).

Applications in Advanced Material Synthesis

Solar Cell Research

Derivatives of this compound have been used in creating new complexes for incorporation into dye-sensitized solar cells, a key area in renewable energy research (Constable, Hernández Redondo, Housecroft, Neuburger, & Schaffner, 2009).

Synthesis of Indolizines

The compound plays a role in the synthesis of new indolizines, which are important in the development of new pharmaceuticals and materials (Sarkunam & Nallu, 2005).

Molecular Diversity in Reactions

It has been used to demonstrate molecular diversity in three-component reactions, essential for the development of new chemical entities (Sun, Zhu, Gong, & Yan, 2013).

Study of Cycloaddition Reactions

The compound's derivatives have been crucial in studying [2+2] cycloaddition reactions, which are fundamental in synthetic organic chemistry (Alajarín, Cabrera, Pastor, Sánchez-Andrada, & Bautista, 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7-10(12(16)18-5)8(11(15)17-4)6-9(13-7)14(2)3/h6H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILJJFMDQJHOKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)N(C)C)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

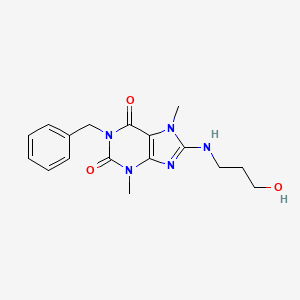

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)

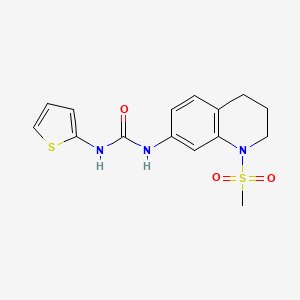

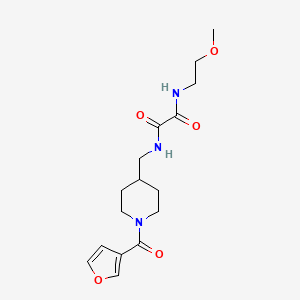

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)

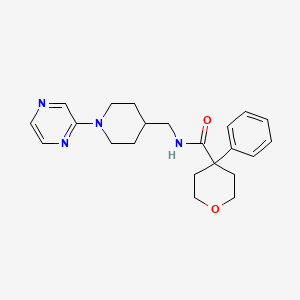

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2364573.png)

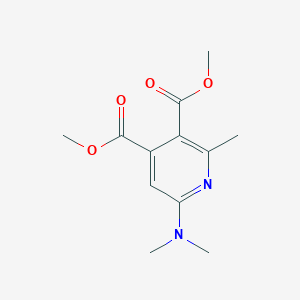

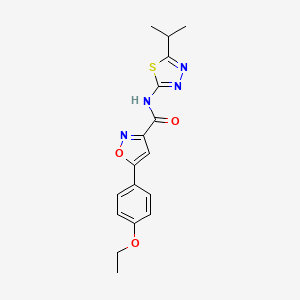

![Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2364582.png)